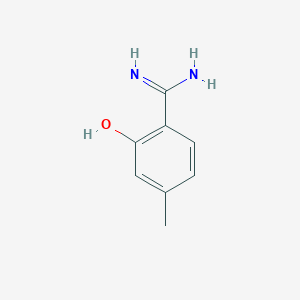

3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

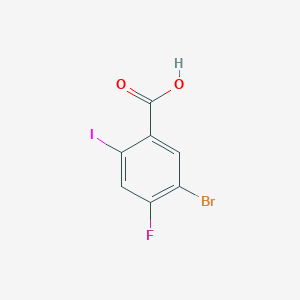

3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline class of organic molecules. It is also known as DMQX and is widely used in scientific research for its pharmacological properties.

Aplicaciones Científicas De Investigación

Antiproliferative and Tubulin Polymerization Inhibition

Compounds structurally related to 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, such as those containing sulfone groups between a trimethoxyphenyl ring and a methoxyquinoline, have shown significant antiproliferative activity against various cancer cell lines. Specifically, certain derivatives have been found to inhibit tubulin polymerization, an essential process for cell division in cancer cells, with potency comparable to known anticancer agents like combretastatin A-4. These findings suggest potential applications in cancer treatment through the development of new chemotherapeutic agents that target microtubule dynamics (Lee et al., 2011).

Photooxidation and Singlet Oxygen Generation

Certain complexes, including those based on 2-phenylquinoline ligands, have been designed to efficiently generate singlet oxygen (1O2) upon light activation. These complexes can catalyze the photooxidation of sulfides into sulfoxides, a reaction of interest in organic synthesis and potential environmental applications. The ability to tune these reactions through modifications of the ligand structure opens up possibilities for developing new photocatalytic systems for a variety of oxidation reactions (Li & Ye, 2019).

Metal Complex Catalysis

Metal complexes, such as those with methyloxorhenium(V) and palladium(II), have been studied for their reactivity and potential applications in catalysis. For instance, methyloxorhenium(V) complexes catalyze the sulfoxidation of thioethers, a reaction relevant to the synthesis of sulfoxides, which are important in various chemical industries. Palladium(II) complexes with certain ligands have shown interactions with DNA and proteins, suggesting potential applications in bioinorganic chemistry and as therapeutic agents (Shan et al., 2002) (Ramachandran et al., 2012).

Photoluminescence and Material Science

Complexes derived from modifications at the C-2 position of 8-hydroxyquinoline have been synthesized and show strong yellow-orange luminescence. Such properties are valuable for the development of new luminescent materials, which could be used in lighting, display technologies, and as sensors. The good solubility of these complexes in common organic solvents facilitates their application in various material science contexts (Tan et al., 2018).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11-4-6-14(8-12(11)2)24(21,22)17-10-19-16-7-5-13(23-3)9-15(16)18(17)20/h4-10H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGOBSLSKFJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)

![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)